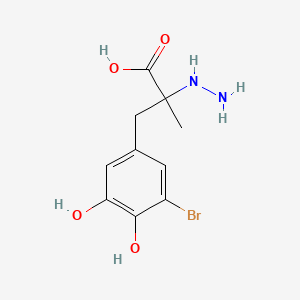

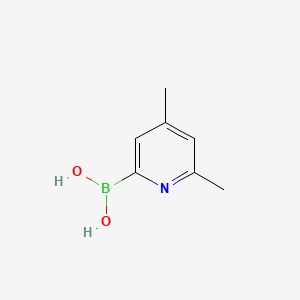

![molecular formula C6H4BrN3 B573004 6-bromo-1H-imidazo[4,5-c]pyridine CAS No. 1312440-90-6](/img/structure/B573004.png)

6-bromo-1H-imidazo[4,5-c]pyridine

Vue d'ensemble

Description

“6-bromo-1H-imidazo[4,5-c]pyridine” is a chemical compound that belongs to the class of imidazopyridines . Imidazopyridines are an important family of heterocyclic compounds, and their derivatives possess various pharmacological properties .

Synthesis Analysis

The synthesis of imidazopyridine derivatives has been reported in several studies. For instance, a series of novel imidazo[4,5-b]pyridine derivatives were synthesized and their structures were characterized by NMR spectroscopy, mass spectrometry, and elemental analysis . Another study reported the synthesis of imidazopyridine derivatives using palladium-catalyzed coupling reaction (Suzuki reaction), and the Vilsmeier-Haack reaction .Molecular Structure Analysis

The molecular structure of “6-bromo-1H-imidazo[4,5-c]pyridine” consists of an imidazole ring fused with a pyridine moiety . The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .Chemical Reactions Analysis

Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . The collective results of biochemical and biophysical properties foreground their medicinal significance in central nervous system, digestive system, cancer, inflammation, etc .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-bromo-1H-imidazo[4,5-c]pyridine” include a molecular weight of 212.05 . It is a solid at room temperature .Applications De Recherche Scientifique

GABA A Receptor Modulators

The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance . They are known to play a crucial role in numerous disease conditions. The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential .

Proton Pump Inhibitors

Imidazopyridines, including 6-bromo-1H-imidazo[4,5-c]pyridine, have been found to act as proton pump inhibitors . These compounds can be used to decrease the amount of acid produced in the stomach, which can help treat conditions like gastroesophageal reflux disease (GERD) and stomach ulcers .

Aromatase Inhibitors

These compounds have also been found to act as aromatase inhibitors . Aromatase is an enzyme that plays a key role in the biosynthesis of estrogens. Inhibiting this enzyme can be beneficial in the treatment of estrogen-dependent diseases like breast cancer .

Anti-inflammatory Drugs

Imidazopyridines have been developed as non-steroidal anti-inflammatory drugs (NSAIDs) . These compounds can help reduce inflammation and pain in the body .

Antimicrobial Agents

6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, a derivative of 6-bromo-1H-imidazo[4,5-c]pyridine, has been studied for its antimicrobial features . This compound and its regioisomers have shown potential in combating various microbial infections .

Antiviral Agents

Imidazo[4,5-b]pyridine derivatives have been evaluated for their antiviral activity against a variety of viruses, including human coronaviruses, influenza virus subtypes, respiratory syncytial virus, herpes simplex virus, yellow fever virus, Sindbis virus, and Zika virus .

Anti-cancer Drugs

Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells . This makes them potential candidates for the development of new anti-cancer drugs .

Optoelectronic Devices and Sensors

Imidazopyridine derivatives have great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices and sensors .

Orientations Futures

The future directions for “6-bromo-1H-imidazo[4,5-c]pyridine” could involve further exploration of its pharmacological properties and potential therapeutic applications. Given its structural resemblance to purines and its ability to influence many cellular pathways, it could be a promising candidate for drug discovery .

Mécanisme D'action

Target of Action

Imidazole-containing compounds, which include 6-bromo-1h-imidazo[4,5-c]pyridine, have been reported to have a broad range of biological and pharmacological activities . These compounds have shown different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazopyridine derivatives, which include 6-bromo-1h-imidazo[4,5-c]pyridine, have been reported to exert their activity by intercalating into dsdna . This interaction with DNA can lead to changes in the genetic material of the cells, potentially leading to the observed biological effects.

Biochemical Pathways

Imidazopyridine derivatives have been reported to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Pharmacokinetics

Thus, this moiety helps to overcome the solubility problems of poorly soluble drug entities .

Result of Action

Imidazopyridine derivatives have been reported to have a broad range of biological and pharmacological activities . These compounds have shown different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

Imidazopyridine and its derivatives have been extensively studied as potential inhibitors of acid corrosion because of their inhibition properties at relatively low concentrations in a highly corrosive environment, as well as their low toxicity and extensive biological and pharmaceutical activities .

Propriétés

IUPAC Name |

6-bromo-3H-imidazo[4,5-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3/c7-6-1-4-5(2-8-6)10-3-9-4/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIOVHWCIWRDULB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CN=C1Br)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90732545 | |

| Record name | 6-Bromo-3H-imidazo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90732545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1312440-90-6 | |

| Record name | 6-Bromo-3H-imidazo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90732545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-1H-imidazo[4,5-c]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B572922.png)

![4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B572927.png)

![cis-Tert-butyl 6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B572932.png)

![5-Chloro-7-iodoimidazo[1,2-a]pyridine](/img/structure/B572941.png)

![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol](/img/structure/B572944.png)